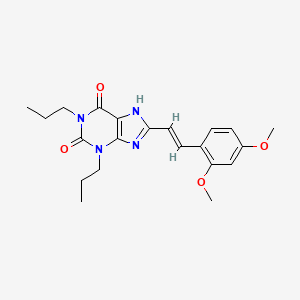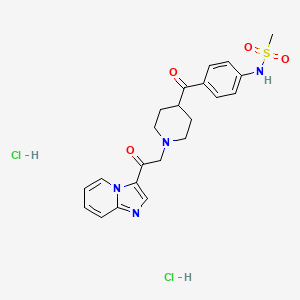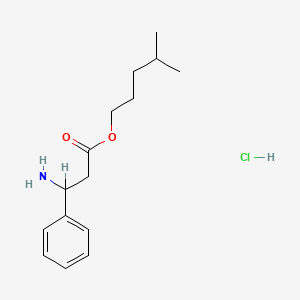
beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL-: is a synthetic compound that belongs to the class of beta-amino acids. It is characterized by the presence of a phenyl group attached to the beta-alanine backbone, with an isohexyl ester and hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- typically involves the esterification of beta-alanine with isohexanol in the presence of a suitable catalystThe final step involves the conversion of the ester to its hydrochloride salt form by reacting with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound can be achieved through a multi-step synthesis process. The key steps include:
Esterification: Beta-alanine is reacted with isohexanol in the presence of an acid catalyst to form the isohexyl ester.
Friedel-Crafts Acylation: The ester is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to introduce the phenyl group.
Hydrochloride Formation: The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- undergoes various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- involves its interaction with specific molecular targets. It is believed to act by modulating the activity of certain enzymes and receptors. The compound may exert its effects through the following pathways:
Enzyme Inhibition: Inhibits enzymes involved in metabolic pathways.
Receptor Modulation: Binds to and modulates the activity of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Beta-Alanine: A naturally occurring beta-amino acid with a simpler structure.
Beta-Alanine Ethyl Ester: An ester derivative of beta-alanine with an ethyl group instead of isohexyl.
Phenylalanine: An alpha-amino acid with a phenyl group, structurally similar but with different properties.
Uniqueness: Beta-Alanine, 3-phenyl-, isohexyl ester, hydrochloride, DL- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isohexyl ester and phenyl group makes it a versatile compound for various applications .
Properties
CAS No. |
87252-96-8 |
|---|---|
Molecular Formula |
C15H24ClNO2 |
Molecular Weight |
285.81 g/mol |
IUPAC Name |
4-methylpentyl 3-amino-3-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-12(2)7-6-10-18-15(17)11-14(16)13-8-4-3-5-9-13;/h3-5,8-9,12,14H,6-7,10-11,16H2,1-2H3;1H |
InChI Key |
VOGPRQISGMBRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC(=O)CC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


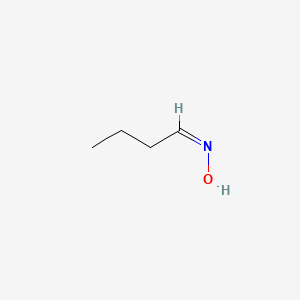
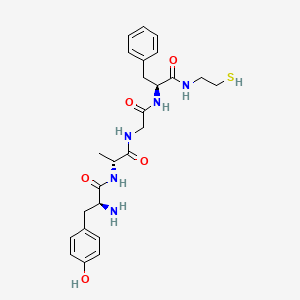

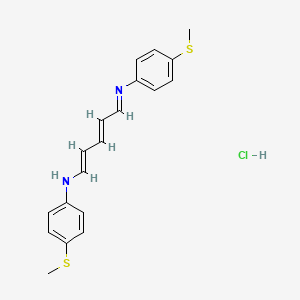
![[(3S,3aR,6S,6aS)-3-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762077.png)

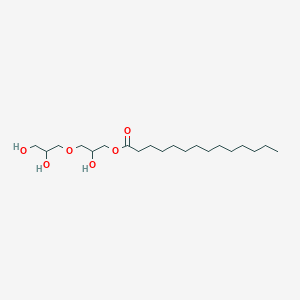
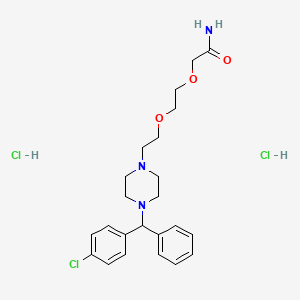
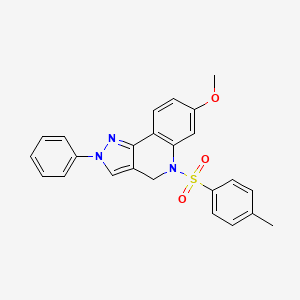
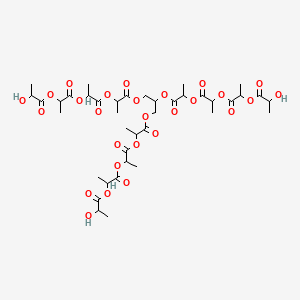
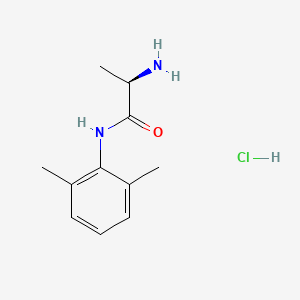
![[(3S,3aR,6S,6aS)-3-[[3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762109.png)
